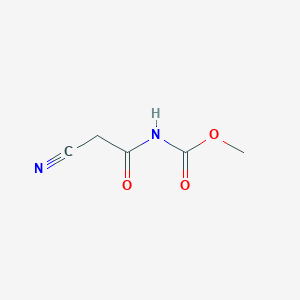
methyl N-(2-cyanoacetyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-(2-cyanoacetyl)carbamate is an organic compound with the molecular formula C6H8N2O3. It is commonly used in organic synthesis, particularly as a reagent for introducing cyano functional groups. This compound is known for its versatility in forming various organic compounds, especially ketones and aldehydes .
準備方法
Synthetic Routes and Reaction Conditions
Methyl N-(2-cyanoacetyl)carbamate can be synthesized through the reaction of 2-cyanoacetic acid and ethyl carbamate. The process involves dissolving 2-cyanoacetic acid and ethyl carbamate in toluene and N,N-dimethylformamide (DMF). Phosphoryl chloride is then added dropwise, and the reaction mixture is heated to 70°C for 1.5 hours. After cooling, the mixture is poured into ice water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and evaporated to yield a pale yellow solid. This solid is purified using silica gel column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Methyl N-(2-cyanoacetyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the cyano group.
Condensation Reactions: The active hydrogen on the carbon adjacent to the cyano group allows it to undergo condensation reactions with aldehydes and ketones.
Cyclization Reactions: It can form heterocyclic compounds through cyclization reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like potassium carbonate and acids like hydrochloric acid. Solvents such as methanol and dimethyl sulfoxide (DMSO) are often used to facilitate these reactions.
Major Products Formed
The major products formed from reactions involving this compound include various heterocyclic compounds, such as pyridines and pyrazoles, which are valuable in medicinal chemistry .
科学的研究の応用
Methyl N-(2-cyanoacetyl)carbamate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules, particularly heterocycles.
Biology: It serves as a precursor for biologically active compounds that can be used in drug discovery and development.
Medicine: Derivatives of this compound have shown potential as therapeutic agents for treating various diseases, including cancer and neurodegenerative disorders.
Industry: It is employed in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of methyl N-(2-cyanoacetyl)carbamate involves its ability to act as a nucleophile due to the presence of the cyano group. This allows it to participate in various chemical reactions, forming stable intermediates and products. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to desired biological effects .
類似化合物との比較
Similar Compounds
Ethyl N-(2-cyanoacetyl)carbamate: Similar in structure but with an ethyl group instead of a methyl group.
N-Cyanoacetylurethane: Another closely related compound with similar reactivity and applications.
Uniqueness
Methyl N-(2-cyanoacetyl)carbamate is unique due to its specific reactivity profile and the ability to form a wide range of heterocyclic compounds. Its methyl group provides distinct steric and electronic properties compared to its ethyl analogs, making it valuable in specific synthetic applications .
特性
分子式 |
C5H6N2O3 |
|---|---|
分子量 |
142.11 g/mol |
IUPAC名 |
methyl N-(2-cyanoacetyl)carbamate |
InChI |
InChI=1S/C5H6N2O3/c1-10-5(9)7-4(8)2-3-6/h2H2,1H3,(H,7,8,9) |
InChIキー |
DNPVHDXRUOOKIO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)NC(=O)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



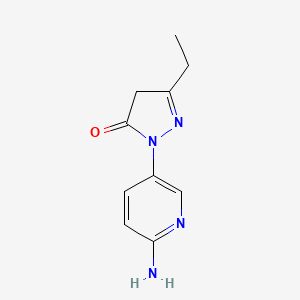
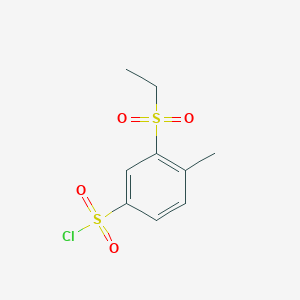

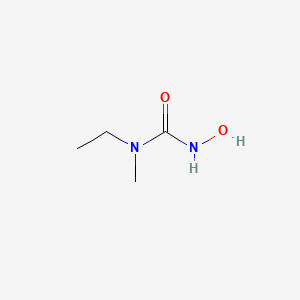
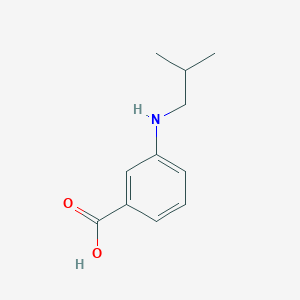

![3-[(3,4-Difluorophenyl)sulfanyl]butan-2-one](/img/structure/B13202382.png)
![3-Chloro-2-{[1-(chloromethyl)cyclopropyl]methyl}thiophene](/img/structure/B13202387.png)
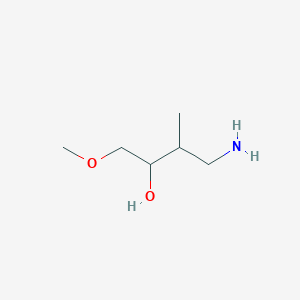
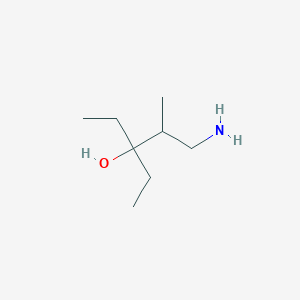
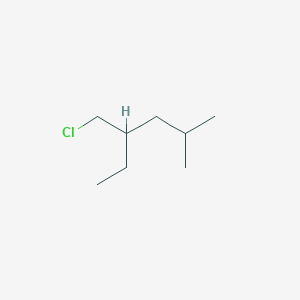

![1-{[5-(4-Chlorophenyl)thiophen-2-YL]methyl}piperazine](/img/structure/B13202411.png)
